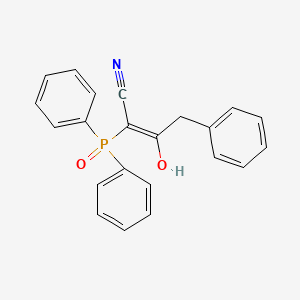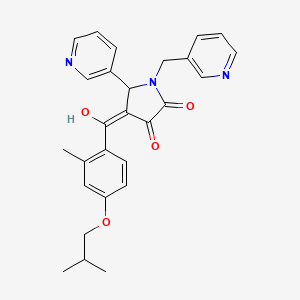![molecular formula C18H24ClNO4 B5302311 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5302311.png)
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride, also known as TMA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the hallucinogenic drug, mescaline, and is known for its psychedelic effects. TMA-2 is a research chemical that has been synthesized in laboratories for scientific research purposes.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride is not fully understood, but it is believed to act on the serotonin system in the brain. 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride is a partial agonist of the 5-HT2A receptor, which is known to be involved in the regulation of mood and cognition. 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has been shown to produce a wide range of biochemical and physiological effects in animal models. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has also been shown to produce hallucinogenic effects, such as changes in visual perception and altered states of consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has several advantages for laboratory experiments, including its well-established synthesis method and its potential therapeutic applications. However, there are also several limitations to its use, including its psychoactive effects and potential for abuse. It is important for researchers to use caution when handling 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride and to follow appropriate safety protocols.
Orientations Futures
There are several potential future directions for research on 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride. One area of interest is its potential use as a treatment for mood disorders and addiction. Further studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride may have potential applications in the field of neuroscience, as it has been shown to produce changes in brain activity and may be useful in studying the neural basis of perception and cognition.
Méthodes De Synthèse
The synthesis of 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride involves the reaction of 2,4,5-trimethoxybenzaldehyde with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to obtain the hydrochloride salt of 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride. This synthesis method has been described in detail in scientific literature and is widely used in laboratories.
Applications De Recherche Scientifique
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has been extensively studied for its potential therapeutic applications in the field of psychiatry. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been suggested as a potential treatment for mood disorders such as depression and anxiety. 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-phenyl-2-[(2,4,5-trimethoxyphenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4.ClH/c1-21-16-10-18(23-3)17(22-2)9-14(16)11-19-12-15(20)13-7-5-4-6-8-13;/h4-10,15,19-20H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUGCWFFMFIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=CC=CC=C2)O)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-[(2,4,5-trimethoxyphenyl)methylamino]ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)
![4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5302265.png)
![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![2-(4-methoxyphenyl)-N-{4-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5302278.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)


![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)
